(4R)-1-[(4-bromophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
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Overview
Description
(4R)-1-[(4-bromophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is a complex organic compound with a unique structure that includes a bromophenyl group, a tetrahydroquinoline core, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-[(4-bromophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate typically involves multiple steps. One common route starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the bromophenyl group and the acetate ester. Key steps may include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a bromobenzene derivative reacts with the tetrahydroquinoline core in the presence of a Lewis acid catalyst.
Formation of the Acetate Ester: This can be accomplished through esterification, where the hydroxyl group of the tetrahydroquinoline core reacts with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-[(4-bromophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4R)-1-[(4-bromophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound may be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (4R)-1-[(4-bromophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the tetrahydroquinoline core play key roles in binding to these targets, modulating their activity and leading to the desired biological effects. The acetate ester may also influence the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- (4R)-1-[(4-chlorophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
- (4R)-1-[(4-fluorophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
- (4R)-1-[(4-methylphenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
Uniqueness
The presence of the bromophenyl group in (4R)-1-[(4-bromophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate distinguishes it from similar compounds. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methyl groups can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H20BrNO3 |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
[(4R)-1-(4-bromobenzoyl)-2,6-dimethyl-3,4-dihydro-2H-quinolin-4-yl] acetate |
InChI |
InChI=1S/C20H20BrNO3/c1-12-4-9-18-17(10-12)19(25-14(3)23)11-13(2)22(18)20(24)15-5-7-16(21)8-6-15/h4-10,13,19H,11H2,1-3H3/t13?,19-/m1/s1 |
InChI Key |
AULWGLLOQORMQI-GAGCMDECSA-N |
Isomeric SMILES |
CC1C[C@H](C2=C(N1C(=O)C3=CC=C(C=C3)Br)C=CC(=C2)C)OC(=O)C |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C3=CC=C(C=C3)Br)C=CC(=C2)C)OC(=O)C |
Origin of Product |
United States |
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